![molecular formula C12H13NO B074430 2,3,4,9-tetrahydro-1H-carbazol-1-ol CAS No. 1592-62-7](/img/structure/B74430.png)
2,3,4,9-tetrahydro-1H-carbazol-1-ol
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazol-1-ol is a chemical compound with the molecular formula C12H13NO . It has a molecular weight of 187.24 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for this compound is 2,3,4,9-tetrahydro-1H-carbazol-1-ol . The InChI code is 1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 . The Canonical SMILES representation is C1CC(C2=C(C1)C3=CC=CC=C3N2)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.24 g/mol . It has a topological polar surface area of 36 Ų . The compound has 2 hydrogen bond donors and 1 hydrogen bond acceptor . It has no rotatable bonds . The exact mass and monoisotopic mass are 187.099714038 g/mol . The compound is solid in its physical form .Scientific Research Applications
Photophysics and Protein Interaction Studies
The compound has been used in photophysics to explore its interactions with model transport proteins like bovine serum albumin (BSA) and human serum albumin (HSA). Steady state and time-resolved fluorescence techniques serve as highly sensitive monitors for these interactions .
Green Synthesis
The compound has been used in green synthesis, which is a method of synthesis that aims to reduce waste and avoid the use of harmful reagents. Specifically, 2,3,4,9-tetrahydro-1H-carbazol-1-ol has been used as a catalyst for the synthesis of tetrahydrocarbazoles and 2,3-dimethylindoles .
Antibacterial and Antifungal Applications
The compound has shown antibacterial and antiyeast properties, in addition to suppressing the growth of phytopathogenic fungi .
Organocatalytic Synthesis
The compound has been used in the organocatalytic synthesis of 2,3,4,9-tetrahydro-1H-carbazole embedded styrene atropisomers. The styrene derivatives were isolated in good to high yields with high diastereoselectivities .
Drug Delivery
The compound’s interaction with serum albumins, which are transport proteins found abundantly in blood plasma, suggests potential applications in drug delivery. Serum albumins can increase the solubility of hydrophobic drugs in the blood plasma, bind with bio-active molecules, and maintain colloid blood pressure .
Molecular Docking Analysis
The compound has been used in molecular docking analysis, a method used in computational chemistry to predict the orientation of one molecule to a second when bound to each other to form a stable complex .
Safety And Hazards
properties
IUPAC Name |
2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c14-11-7-3-5-9-8-4-1-2-6-10(8)13-12(9)11/h1-2,4,6,11,13-14H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUZLXNKCOCTLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C3=CC=CC=C3N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395183 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
CAS RN |
1592-62-7 | |
Record name | 2,3,4,9-tetrahydro-1H-carbazol-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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